molecular formula C24H25IN2O3 B4101591 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide

Cat. No.: B4101591
M. Wt: 516.4 g/mol
InChI Key: POESXLJSWBJFHE-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the iodo group: This step usually involves halogenation reactions, where iodine is introduced into the molecule using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or mechanical properties.

    Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Potential use in the development of new catalysts or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-iodophenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25IN2O3/c25-13-3-5-14(6-4-13)26-22(28)12-1-7-15(8-2-12)27-23(29)20-16-9-10-17(19-11-18(16)19)21(20)24(27)30/h3-6,9-10,12,15-21H,1-2,7-8,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POESXLJSWBJFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=C(C=C2)I)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide
Reactant of Route 5
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)cyclohexanecarboxamide

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